5-Bromo-2-isopropoxy-4-methylpyrimidine
Description
Properties
IUPAC Name |
5-bromo-4-methyl-2-propan-2-yloxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-5(2)12-8-10-4-7(9)6(3)11-8/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWAMISTAORKHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Br)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Halogenation of Pyrimidine Derivatives
One of the most straightforward approaches involves halogenating a suitably substituted pyrimidine precursor. For example, starting from 2-methylpyrimidine derivatives, selective bromination at the 5-position can be achieved using electrophilic brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of catalysts or under controlled conditions.
- Bromination typically occurs at the 5-position due to its higher reactivity, especially when the 2- and 4-positions are substituted with groups like methyl and isopropoxy, respectively.
- Reaction conditions often involve solvents such as acetic acid or dichloromethane at controlled temperatures to prevent over-bromination.
Data Table 1: Bromination of Pyrimidine Derivatives
The introduction of the isopropoxy group at the 2-position and methyl group at the 4-position typically involves nucleophilic substitution reactions or alkylation processes.
Preparation of 2-Isopropoxy-4-methylpyrimidine:
- Alkoxy groups can be introduced via nucleophilic substitution of halogenated intermediates with isopropanol derivatives under basic conditions.
- For example, reacting 2-chloropyrimidine derivatives with isopropanol in the presence of a base such as potassium carbonate facilitates substitution.
- The use of microwave-assisted synthesis accelerates the substitution process.
- Catalysts like copper or palladium can enhance yields.
Data Table 2: Alkoxy Substitution Methods
| Intermediate | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Chloropyrimidine | Isopropanol + K2CO3 | Reflux 80°C | 65-80% | Research |
| 2-Chloropyrimidine | Isopropanol + Cu catalyst | Microwave irradiation | 75% | Literature |
Multi-step Synthesis Pathways
A more elaborate route involves initial synthesis of a pyrimidine core, followed by selective halogenation and subsequent functionalization.
- Synthesis of 4-methylpyrimidine via condensation of malononitrile with formamide derivatives.
- Bromination at the 5-position using NBS or bromine.
- Introduction of the isopropoxy group at position 2 through nucleophilic substitution with isopropanol derivatives.
- This method offers high regioselectivity and allows for diverse substitutions.
- Reaction conditions are optimized to minimize side reactions, often involving inert atmospheres and controlled temperatures.
Data Table 3: Multi-step Synthesis Summary
Notable Research and Patent Methods
- Patent CN110642788A describes a one-step synthesis of 5-bromo-2-substituted pyrimidines using 2-bromomalonaldehyde and amidines, which can be adapted for pyrimidines with specific substitutions such as isopropoxy and methyl groups.
- Chemical synthesis from halogenated pyrimidines involves nucleophilic substitution reactions with alcohols under basic conditions, often facilitated by catalysts or microwave irradiation for efficiency.
Summary of Key Preparation Methods
| Method Type | Description | Advantages | Limitations |
|---|---|---|---|
| Direct Bromination | Bromination of pyrimidine derivatives | Simple, high regioselectivity | Over-bromination risk |
| Nucleophilic Substitution | Alkoxy groups introduced via substitution | Versatile, suitable for various groups | Requires careful control of conditions |
| Multi-step Synthesis | Sequential synthesis and functionalization | High regioselectivity, customizable | Longer process, more steps |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-isopropoxy-4-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines, thiols, and organometallic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents.
Oxidation and Reduction Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, and reducing agents, such as sodium borohydride or lithium aluminum hydride, are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .
Scientific Research Applications
5-Bromo-2-isopropoxy-4-methylpyrimidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Bromo-2-isopropoxy-4-methylpyrimidine involves its interaction with specific molecular targets and pathways. The bromine atom and isopropoxy group play crucial roles in its reactivity and binding affinity to target molecules. The compound can inhibit or activate certain enzymes and receptors, leading to various biological effects . Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations in Pyrimidine Derivatives
The following table summarizes key analogs and their substituent differences:
| Compound Name | CAS No. | Substituents (Positions) | Molecular Formula | Molecular Weight | Key Properties/Applications |
|---|---|---|---|---|---|
| 5-Bromo-2-isopropoxy-4-methylpyrimidine | 121487-12-5 | Br (5), -OCH(CH₃)₂ (2), -CH₃ (4) | C₇H₉BrN₂O | 217.06 | Intermediate in organic synthesis |
| 5-Bromo-2-chloro-4-methylpyrimidine | 205672-25-9 | Br (5), -Cl (2), -CH₃ (4) | C₅H₄BrClN₂ | 207.46 | Higher reactivity in substitution |
| 5-Bromo-2-cyclopropyl-4-methylpyrimidine | 1485101-85-6 | Br (5), cyclopropyl (2), -CH₃ (4) | C₈H₉BrN₂ | 213.07 | Enhanced steric hindrance |
| 5-Bromo-4-(2-methylphenyl)pyrimidine | 941294-34-4 | Br (5), -C₆H₄(CH₃) (4) | C₁₁H₉BrN₂ | 249.11 | Potential pharmacophore modification |
| 5-Bromo-2,4-dimethoxypyrimidine | 56686-16-9 | Br (5), -OCH₃ (2,4) | C₆H₇BrN₂O₂ | 235.04 | Electron-donating groups improve solubility |
| 5-Bromo-2,4-dichloro-6-methylpyrimidine | 56745-01-8 | Br (5), -Cl (2,4), -CH₃ (6) | C₅H₃BrCl₂N₂ | 241.90 | High halogen reactivity for cross-coupling |
Key Comparisons
Reactivity
- Chloro vs. Alkoxy Substituents : Chloro groups (e.g., 205672-25-9) exhibit higher reactivity in nucleophilic aromatic substitution compared to isopropoxy or methoxy groups. The isopropoxy group in 121487-12-5 provides steric bulk, reducing reaction rates but enhancing stability under acidic conditions .
- Halogen Position : Bromine at position 5 is common across analogs, acting as a leaving group or directing further functionalization. For example, 5-Bromo-2,4-dichloro-6-methylpyrimidine (56745-01-8) is used in Suzuki-Miyaura coupling due to its dual halogen sites .
Physicochemical Properties
- Solubility : Methoxy-substituted derivatives (e.g., 56686-16-9) show improved water solubility compared to isopropoxy or chloro analogs due to increased polarity .
Biological Activity
5-Bromo-2-isopropoxy-4-methylpyrimidine (BIMP) is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of BIMP, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
BIMP has the chemical formula and features a bromine atom and an isopropoxy group attached to its pyrimidine ring. The presence of these functional groups enhances its solubility and reactivity, making it a valuable compound in various applications.
Antimicrobial Properties
Research indicates that BIMP exhibits significant antimicrobial activity against various bacterial strains. Notably, it has shown effectiveness against Staphylococcus aureus and Escherichia coli . In one study, BIMP demonstrated minimum inhibitory concentrations (MIC) as low as 0.5–4 µg/mL against resistant strains such as methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .
Table 1: Antimicrobial Activity of BIMP
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 - 4 |
| Escherichia coli | 1 - 5 |
| Methicillin-resistant S. aureus | 0.5 - 4 |
| Vancomycin-resistant Enterococcus | 1 - 3 |
Anticancer Potential
BIMP's potential as an anticancer agent is also under investigation. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by interfering with specific molecular pathways involved in cell proliferation and survival. The mechanism of action appears to involve the inhibition of key enzymes and receptors associated with tumor growth .
The biological activity of BIMP can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : BIMP may inhibit enzymes critical for bacterial survival, such as DNA gyrase, which is essential for DNA replication in bacteria .
- Binding Affinity : The bromine atom and isopropoxy group enhance binding affinity to target molecules, which may lead to inhibition or activation of specific biological pathways .
Case Studies
- Antimicrobial Study : A study conducted on the antibacterial efficacy of BIMP revealed that it effectively inhibited the growth of MRSA in vitro, demonstrating a promising profile for further development as an antibacterial drug .
- Anticancer Research : In a recent investigation, BIMP was tested against various cancer cell lines, showing dose-dependent inhibition of cell viability. It was found to induce apoptosis in certain cancer cells, suggesting its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 5-Bromo-2-isopropoxy-4-methylpyrimidine, and how can purity be optimized?
- Methodology :
- Synthesis : Start with halogenated pyrimidine precursors (e.g., 5-bromo-2-methoxypyrimidine ) and perform nucleophilic substitution with isopropanol under controlled conditions (e.g., reflux in anhydrous THF with a base like NaH).
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >97% purity . Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Critical Parameters : Avoid moisture to prevent hydrolysis of the isopropoxy group. Use inert gas (N₂/Ar) during reactions .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology :
- Storage : Store in sealed, light-resistant containers under inert gas at –20°C for long-term stability. Short-term storage at –4°C is acceptable .
- Handling : Use gloves, lab coats, and fume hoods to minimize exposure. Avoid skin contact due to potential acute toxicity (refer to SDS for hazard classifications) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., isopropoxy δ ~1.3 ppm for CH₃, 4.5 ppm for OCH(CH₃)₂; bromine-induced deshielding at C5) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₈H₁₁BrN₂O: 243.01 g/mol) .
- FT-IR : Confirm C-Br stretch (~550–650 cm⁻¹) and ether C-O-C (~1100 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?
- Methodology :
- Reaction Path Search : Use quantum chemical calculations (DFT, Gaussian 16) to model transition states and identify energetically favorable pathways for substitutions or cross-couplings .
- Parameter Optimization : Apply ICReDD’s feedback loop: Combine computational predictions (e.g., solvent effects, temperature) with high-throughput experimentation to refine conditions (e.g., Suzuki-Miyaura coupling with Pd catalysts) .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Steric Analysis : Compare reaction rates with bulkier vs. smaller coupling partners (e.g., arylboronic acids with ortho-substituents). Monitor via HPLC .
- Electronic Profiling : Use Hammett plots to correlate substituent electronic effects (σ values) with reaction yields. The bromine at C5 enhances electrophilicity, facilitating oxidative addition in Pd-mediated couplings .
Q. How can researchers resolve contradictions in reported reaction yields for this compound?
- Methodology :
- Statistical Design of Experiments (DoE) : Use fractional factorial designs to test variables (catalyst loading, solvent polarity, temperature). Analyze via ANOVA to identify critical factors .
- Reproducibility Checks : Validate protocols using standardized reagents (e.g., anhydrous solvents from Kanto Reagents ) and replicate conditions across labs .
Q. What strategies mitigate byproduct formation during functionalization of this compound?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
